molecular formula C15H9BrF3N3O3 B3437122 4-bromo-1-methyl-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]-1H-pyrazole-3-carboxamide

4-bromo-1-methyl-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]-1H-pyrazole-3-carboxamide

Cat. No.: B3437122
M. Wt: 416.15 g/mol
InChI Key: UJTAERHTDAESAP-UHFFFAOYSA-N
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Description

4-Bromo-1-methyl-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]-1H-pyrazole-3-carboxamide is a synthetic hybrid molecule combining a coumarin (2H-chromen) scaffold with a brominated pyrazole-carboxamide moiety. The coumarin core is substituted at position 4 with a trifluoromethyl group, while the pyrazole ring at position 3 features a bromine atom and a methyl group.

Properties

IUPAC Name

4-bromo-1-methyl-N-[2-oxo-4-(trifluoromethyl)chromen-7-yl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9BrF3N3O3/c1-22-6-10(16)13(21-22)14(24)20-7-2-3-8-9(15(17,18)19)5-12(23)25-11(8)4-7/h2-6H,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJTAERHTDAESAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(=O)NC2=CC3=C(C=C2)C(=CC(=O)O3)C(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrF3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49825543
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Comparison with Similar Compounds

Coumarin-Based Analogs

Compounds sharing the 2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl scaffold exhibit notable selectivity toward tumor-associated carbonic anhydrase (CA) isoforms. For example:

  • 2-Benzamido-N-(2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl) benzamide (3d) :
    This derivative demonstrated potent inhibition of hCA IX (Ki = 10.9 nM) and hCA XII (Ki = 6.7 nM), attributed to the trifluoromethyl group enhancing hydrophobic interactions within the enzyme active site . In contrast, the methyl-substituted analog (3a) showed reduced activity, highlighting the critical role of the trifluoromethyl group in binding affinity.
Compound Substituents on Coumarin Linked Moiety Biological Activity (Ki)
3d () 4-CF3 Benzamide hCA IX: 10.9 nM; hCA XII: 6.7 nM
Target Compound 4-CF3 Pyrazole-carboxamide Not reported

The target compound replaces the benzamide group in 3d with a pyrazole-carboxamide, which may alter solubility, steric bulk, and hydrogen-bonding capacity. Pyrazole rings often confer metabolic stability, suggesting improved pharmacokinetics compared to benzamide-based analogs.

Pyrazole Carboxamide Derivatives

Pyrazole-carboxamides with bromine and methyl substituents are explored for diverse applications. Key examples include:

  • 4-Bromo-1-methyl-N-(1-methyl-4-piperidinyl)-1H-pyrazole-3-carboxamide (): This analog features a piperidinyl group instead of the coumarin scaffold.
  • Compound 16 () :
    A pyrazoline derivative with bromophenyl and sulfonamide groups exhibited a melting point of 200–201°C and distinct IR peaks (e.g., 1653 cm⁻¹ for C=O). While its biological activity is unreported, the sulfonamide group suggests possible CA inhibition, contrasting with the carboxamide in the target compound .
Compound Pyrazole Substituents Amide Substituent Physicochemical Properties
Target Compound 4-Br, 1-CH3 Coumarin Not reported
Compound 4-Br, 1-CH3 1-Methylpiperidinyl Not reported
Compound 16 () Bromophenyl, CH3 Sulfonamide m.p. 200–201°C; IR: 1653 cm⁻¹

Physicochemical and Structural Insights

  • Spectral Data : The IR spectrum of Compound 16 () shows a C=O stretch at 1653 cm⁻¹, a feature likely shared with the target compound due to the carboxamide group. However, the coumarin lactone (2-oxo group) in the target compound may introduce additional absorption bands near 1700–1750 cm⁻¹ .
  • Thermal Stability : High melting points (e.g., 200–201°C for Compound 16) are common in halogenated pyrazoles, suggesting the target compound may exhibit similar thermal robustness.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-1-methyl-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]-1H-pyrazole-3-carboxamide
Reactant of Route 2
Reactant of Route 2
4-bromo-1-methyl-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]-1H-pyrazole-3-carboxamide

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